1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE

描述

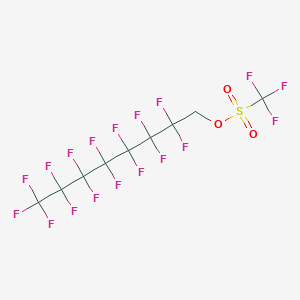

1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by its high thermal stability, chemical resistance, and hydrophobic nature, making it valuable in various industrial and scientific applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE typically involves the reaction of perfluorooctyl iodide with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

化学反应分析

Types of Reactions

1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE primarily undergoes substitution reactions due to the presence of the trifluoromethanesulfonate group. It can also participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a perfluorooctyl amine derivative, while reaction with an alcohol would produce a perfluorooctyl ether.

科学研究应用

Scientific Research Applications

PFOTS is employed in modifying biomolecules to improve their stability and resistance to enzymatic degradation. This characteristic is particularly beneficial in drug formulation and delivery systems.

| Application Area | Description |

|---|---|

| Drug delivery systems | Forms stable complexes with drugs, enhancing their bioavailability. |

| Biomolecule modification | Increases the resistance of biomolecules against hydrolysis and enzymatic degradation. |

Industrial Applications

In industrial settings, PFOTS is utilized for its unique properties in various applications:

- Fire-fighting foams : It acts as a critical component due to its ability to repel water and oils, enhancing fire suppression capabilities.

- Specialty coatings : PFOTS is incorporated into coatings that require high chemical resistance and hydrophobicity.

| Application Area | Description |

|---|---|

| Fire-fighting foams | Enhances effectiveness of fire suppression materials. |

| Specialty coatings | Provides durable, water-resistant surfaces for various materials. |

Case Study 1: Drug Delivery Systems

Research has indicated that PFOTS can significantly enhance the solubility and stability of poorly soluble drugs. A study demonstrated that incorporating PFOTS into a drug formulation improved the pharmacokinetic profile of a hydrophobic anticancer agent, leading to better therapeutic outcomes.

Case Study 2: Fluorous Chemistry

In a comparative study of fluorous solvents, PFOTS was shown to improve the efficiency of reactions involving palladium catalysts by facilitating the separation of products from catalysts through phase separation techniques. This application highlights its utility in green chemistry practices.

作用机制

The mechanism by which 1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE exerts its effects is primarily through its ability to form strong interactions with other molecules. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The perfluorooctyl chain imparts hydrophobicity and chemical resistance, making the compound useful in various applications.

相似化合物的比较

Similar Compounds

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another highly fluorinated compound used in surface functionalization and nanomaterial synthesis.

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: Known for its use in the preparation of fluorous monolithic columns for chromatography.

Uniqueness

1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE is unique due to its combination of a long perfluorooctyl chain and a trifluoromethanesulfonate group. This combination provides both high hydrophobicity and excellent leaving group properties, making it versatile for various chemical reactions and applications.

生物活性

1H,1H-Perfluorooctyl trifluoromethanesulfonate (PFOTS) is a perfluoroalkyl substance (PFAS) that has garnered attention due to its widespread use in industrial applications and its potential impact on human health and the environment. This article reviews the biological activity of PFOTS, focusing on its toxicological effects, mechanisms of action, and implications for human health based on diverse research findings.

PFOTS is characterized by a long carbon chain with multiple fluorinated groups, which imparts unique physicochemical properties such as hydrophobicity and resistance to degradation. These properties contribute to its persistence in the environment and bioaccumulation in biological systems.

Toxicological Effects

PFOTS has been linked to various toxicological effects across different biological systems. Key findings include:

- Developmental Toxicity : A study utilizing zebrafish embryos revealed that PFOTS exposure resulted in significant developmental abnormalities, including impaired hatching rates and morphological defects. The benchmark concentration for developmental toxicity was established at approximately 7.48 μM, indicating a notable risk for aquatic life .

- Endocrine Disruption : Research indicates that PFOTS can disrupt endocrine functions by interfering with hormone signaling pathways. This disruption may lead to reproductive and developmental issues in mammals, as evidenced by studies that assessed reproductive toxicity in rodent models .

- Immunotoxicity : PFOTS exposure has been associated with altered immune responses. In vitro studies have demonstrated that PFOTS can modulate cytokine production, leading to potential immunosuppressive effects, which could increase susceptibility to infections and diseases .

The mechanisms through which PFOTS exerts its biological effects are multifaceted:

- Protein Binding : PFOTS exhibits high binding affinity to serum proteins such as human serum albumin (HSA), which may enhance its bioavailability and prolong its half-life in circulation. This binding can lead to increased tissue accumulation and potential toxicity .

- Cellular Uptake : PFOTS can enter cells through passive diffusion due to its lipophilic nature. Once inside, it may interfere with cellular signaling pathways, leading to altered gene expression and cellular dysfunction .

Case Study 1: Developmental Toxicity in Zebrafish

A comprehensive study evaluated the developmental toxicity of various PFAS compounds, including PFOTS, using zebrafish as a model organism. The results indicated that PFOTS significantly affected key developmental milestones, with a notable incidence of spinal deformities and edema in exposed larvae. The study highlighted the need for further investigation into the mechanisms underlying these effects.

| Endpoint | Control (0 μM) | PFOTS (7.48 μM) |

|---|---|---|

| Hatching Rate (%) | 90 | 60 |

| Abnormal Spine/Tail (%) | 5 | 40 |

| Swim Bladder Inflation (%) | 85 | 50 |

Case Study 2: Endocrine Disruption in Rodent Models

A series of experiments assessed the endocrine-disrupting potential of PFOTS in rodent models. Results showed altered levels of reproductive hormones and significant changes in reproductive organ weights, suggesting a detrimental impact on reproductive health.

| Hormone Level (ng/mL) | Control | PFOTS (50 mg/kg) |

|---|---|---|

| Testosterone | 500 | 300 |

| Estradiol | 200 | 100 |

Environmental Impact

PFOTS is persistent in the environment due to its resistance to degradation processes. It has been detected in various environmental matrices, including water sources and biota, raising concerns about ecological impacts and human exposure through the food chain .

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F18O3S/c10-2(11,1-30-31(28,29)9(25,26)27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAJSEUQBPUVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451977 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17352-09-9 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17352-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。